molecular formula C120H250O30 B12730107 Decaglyceryl pentastearate CAS No. 95461-64-6

Decaglyceryl pentastearate

Cat. No.: B12730107
CAS No.: 95461-64-6
M. Wt: 2173.2 g/mol
InChI Key: DINAZWYMBSZRQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Decaglyceryl pentastearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation . The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, glycerin and stearic acid, are mixed in precise ratios and subjected to controlled heating and stirring. The reaction mixture is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Decaglyceryl pentastearate primarily undergoes hydrolysis and saponification reactions. In hydrolysis, the ester bonds are broken down in the presence of water, yielding glycerin and stearic acid. Saponification involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce glycerin and the sodium salt of stearic acid .

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions, elevated temperatures.

    Saponification: Sodium hydroxide or potassium hydroxide, water, elevated temperatures.

Major Products

    Hydrolysis: Glycerin and stearic acid.

    Saponification: Glycerin and sodium stearate (soap).

Scientific Research Applications

Decaglyceryl pentastearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as an emulsifier in various formulations, including emulsions, creams, and lotions. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in the preparation of complex chemical mixtures .

Biology

In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It enhances the stability and bioavailability of encapsulated compounds, making it useful in drug delivery and gene therapy applications .

Medicine

In the pharmaceutical industry, this compound is used as an excipient in topical formulations, such as creams and ointments. Its non-irritating and non-sensitizing properties make it suitable for use in products designed for sensitive skin .

Industry

In industrial applications, this compound is utilized as a surfactant in the production of detergents, lubricants, and other specialty chemicals. Its high resistance to salts and acids makes it effective in harsh environments .

Mechanism of Action

Decaglyceryl pentastearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. The molecular structure of this compound, with its hydrophilic glycerin backbone and hydrophobic stearic acid chains, enables it to interact with both aqueous and lipid environments .

Comparison with Similar Compounds

Similar Compounds

  • Polyglyceryl-3 stearate
  • Polyglyceryl-6 stearate
  • Polyglyceryl-10 stearate

Uniqueness

Decaglyceryl pentastearate is unique due to its high degree of polymerization, which provides enhanced emulsifying properties compared to lower polyglyceryl esters. Its ability to form stable emulsions in a wide range of conditions, including high salt and acid concentrations, sets it apart from other similar compounds .

Properties

CAS No.

95461-64-6

Molecular Formula

C120H250O30

Molecular Weight

2173.2 g/mol

IUPAC Name

2,3-dihydroxypropyl octadecanoate;propane-1,2-diol

InChI

InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3

InChI Key

DINAZWYMBSZRQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O

Origin of Product

United States

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